N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 1 and 4, linked via a carboxamide bridge to a thiazole ring bearing a 2,5-dichlorophenyl moiety. This structure integrates key pharmacophores: the pyrazole ring is associated with metabolic stability and receptor binding, while the thiazole and dichlorophenyl groups enhance lipophilicity and electronic interactions.
Properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4OS/c1-8-6-18-21(2)13(8)14(22)20-15-19-12(7-23-15)10-5-9(16)3-4-11(10)17/h3-7H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXDENDZCMUPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. This suggests that the compound may interact with multiple targets in the body.
Mode of Action
It’s known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially allow the compound to interact with its targets through π-π stacking interactions, hydrogen bonding, or other types of molecular interactions.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it’s likely that the compound interacts with multiple biochemical pathways
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Given the wide range of biological activities associated with thiazole derivatives, the compound could potentially have diverse effects at the molecular and cellular level.
Biological Activity
N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its potential biological activities. The compound's structure combines a thiazole moiety with a pyrazole framework, which has been associated with various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structural components are crucial for its biological activity:
- Thiazole Ring : Known for its role in various therapeutic agents.
- Pyrazole Framework : Frequently associated with anti-inflammatory and analgesic properties.
- Dichlorophenyl Group : Enhances lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.50 | 0.55 |
These results suggest that the compound can inhibit microbial growth effectively and may serve as a potential candidate for antibiotic development .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects through mechanisms such as the inhibition of nitric oxide (NO) production in activated microglia. In a study involving lipopolysaccharide (LPS)-induced inflammation models, this compound significantly reduced the production of pro-inflammatory cytokines like TNF-α .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects against A549 human pulmonary cancer cells with an IC50 value of approximately . The presence of the thiazole ring is believed to contribute significantly to its cytotoxicity .
Case Study 1: Antimicrobial Evaluation
In a comparative study involving several pyrazole derivatives, this compound was tested alongside established antibiotics. The results indicated that this compound not only matched but sometimes exceeded the efficacy of traditional antibiotics against resistant strains of bacteria .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory mechanisms revealed that the compound inhibited LPS-induced NO production in microglial cells by modulating signaling pathways associated with inflammation. This suggests its potential application in neurodegenerative diseases where inflammation plays a critical role .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis would likely follow EDCI/HOBt-mediated coupling (as in ), with dichlorophenyl-thiazole intermediates requiring careful purification .
- Hypothetical Bioactivity: The 2,5-dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, akin to cannabinoid receptor ligands (), though direct evidence is lacking .
- Stability : Carboxamide linkages (vs. carbamates in ) suggest greater metabolic stability, reducing susceptibility to esterase-mediated hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
